molecular formula C20H18ClN3O3 B2802741 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate CAS No. 454188-36-4

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate

Cat. No.: B2802741
CAS No.: 454188-36-4
M. Wt: 383.83
InChI Key: XXPHIAFZEFEHNU-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate is a complex organic compound featuring a triazine ring fused with a benzene ring, a chlorophenyl group, and a cyclopentanecarboxylate ester

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Material Science: It is used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes.

    Biological Probes: It can be used as a probe in biochemical assays.

Medicine

    Drug Development: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Agrochemicals: It is investigated for use in the development of pesticides and herbicides.

    Pharmaceuticals: The compound is a candidate for the synthesis of new pharmaceutical agents.

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can have various effects at the molecular and cellular levels, including enhanced neurotransmission in cholinergic neurons. The compound has been shown to have excellent inhibitory activity against BuChE and moderate inhibitory activity against AChE .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzene Ring: The benzene ring is fused to the triazine ring via a Friedel-Crafts acylation reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Cyclopentanecarboxylate Ester: The final step involves esterification of the cyclopentanecarboxylic acid with the triazine-benzene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the ester.

    Substitution: The chlorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and halogenating agents are employed.

Major Products

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the ester group.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-fluorophenyl)cyclopentanecarboxylate
  • (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-bromophenyl)cyclopentanecarboxylate

Uniqueness

  • Chlorophenyl Group : The presence of the chlorophenyl group distinguishes it from its fluorinated and brominated analogs, potentially altering its reactivity and biological activity.
  • Ester Functionality : The ester group provides a site for hydrolysis, which can be exploited for controlled release of active metabolites.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-15-9-7-14(8-10-15)20(11-3-4-12-20)19(26)27-13-24-18(25)16-5-1-2-6-17(16)22-23-24/h1-2,5-10H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPHIAFZEFEHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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